Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-

Fragrance formulation Home care stability Acidic media compatibility

Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- (CAS 181258-89-9, also referenced as the trans-isomer in certain regulatory listings) is a synthetic cyclohexane ether belonging to the marine-ozonic fragrance ingredient class, commercially known as Ozofleur (IFF). It is supplied as a clear liquid with a minimum purity of 95% sum of isomers.

Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
CAS No. 181258-89-9
Cat. No. B12086623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
CAS181258-89-9
Molecular FormulaC13H26O
Molecular Weight198.34 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC(CC1)OCC
InChIInChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3
InChIKeyKDPSHFVSTJYAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- (CAS 181258-89-9): Technical Baseline for Sourcing and Selection


Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- (CAS 181258-89-9, also referenced as the trans-isomer in certain regulatory listings) is a synthetic cyclohexane ether belonging to the marine-ozonic fragrance ingredient class, commercially known as Ozofleur (IFF). It is supplied as a clear liquid with a minimum purity of 95% sum of isomers . The compound delivers a characteristic fresh, ozone, green bell-pepper and marine odor profile with high odor strength, positioning it as a top-note impact material in fine fragrance and functional product formulations [1].

Why Generic Substitution of Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- Fails for Mission-Critical Fragrance Formulations


The specific cis (or mixed cis/trans) stereochemistry and the combination of a bulky tert-pentyl (1,1-dimethylpropyl) substituent with an ethoxy group on the cyclohexane ring confer a unique vapor-pressure, substantivity, and stability fingerprint that cannot be replicated by other marine-ozonic ingredients such as Floralozone or Precyclemone B. Direct substitution without reformulation leads to altered performance in acidic media, changed evaporation kinetics, and significant shifts in odor character — particularly the loss of the signature green bell-pepper nuance that differentiates this compound from purely aldehydic-ozonic alternatives [1].

Quantitative Performance Differentiation of Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- Against Closest In-Class Analogs


Acid Cleaner Stability: Very Good for Ozofleur vs. Moderate/Poor for Floralozone and Precyclemone B

In acid cleaner applications, the target compound achieves a stability rating of 'Very Good,' whereas the structurally related marine-ozonic ingredients Floralozone and Precyclemone B are rated 'Moderate' and 'Poor,' respectively, per manufacturer-compiled IFF performance tables [1][2]. This represents a two-tier and three-tier improvement on the qualitative stability scale.

Fragrance formulation Home care stability Acidic media compatibility

Uniformly High Stability Across All Major Application Categories

The target compound maintains 'Good' performance and 'Very Good' stability across nine out of ten tested application categories (Fine Fragrance, Acid Cleaner, Liquid Detergent, Powder Detergent, Fabric Conditioner, AP Deodorant, Shampoo, Soap, Candles), with only Bleach showing 'Moderate' ratings . In contrast, Floralozone exhibits 'Moderate' stability in Powder Detergent and 'Poor' in Bleach, while Precyclemone B shows 'Poor' stability in Acid Cleaner and Bleach, and 'Moderate' in Liquid and Powder Detergents [1][2]. The target compound is the only one among the three to achieve 'Very Good' stability in Acid Cleaner, Powder Detergent, and Soap simultaneously.

Fragrance performance Multi-category stability Functional perfumery

Low Substantivity Profile Suited for High-Impact Top-Note Delivery

The target compound exhibits substantivity of 6–8 hours (6 hours per IFF/Pell Wall; 8 hours at 10% in dipropylene glycol per TGSC) [2]. Floralozone and Precyclemone B each report substantivity greater than 48 hours, with external sources indicating Floralozone can persist up to 80 hours [1][3][4]. This 8-fold or greater difference in substantivity defines the target compound as a dedicated top-note ingredient, whereas its comparators function as heart-to-base note extenders.

Substantivity Top-note design Fragrance evaporation kinetics

Significantly Higher Vapor Pressure for Rapid Olfactory Impact

The target compound's vapor pressure is 0.05032 mm Hg at 23°C , which is approximately 15.5 times higher than Floralozone (0.003238 mm Hg) [1] and 12.7 times higher than Precyclemone B (0.003973 mm Hg) [2]. This higher volatility translates directly into faster headspace saturation and stronger initial olfactory perception, consistent with its classification as a top-note ingredient.

Vapor pressure Volatility Fragrance diffusion

Elevated LogP (Hydrophobicity) Influencing Formulation Partitioning and Substantivity in Aqueous Media

The target compound exhibits a LogP of 5.5 (IFF/Pell Wall) or 5.10 (EPI Suite estimate) [3], compared to Floralozone at LogP 3.6 [1] and Precyclemone B at LogP 4.4 [2]. The higher LogP indicates greater lipophilicity, which affects solubilization in surfactant micelles, deposition on fabric, and retention in oil-based formulations. In predominantly aqueous products, the target compound will partition more strongly into the micellar or oil phase, potentially altering fragrance release profile compared to less hydrophobic alternatives.

LogP Partition coefficient Formulation design

Lower Consumer Systemic Exposure in Fine Fragrance Compared to Precyclemone B

The RIFM safety assessment for the cis-isomer (CAS 181258-87-7, the target compound's stereoisomer counterpart) reports a 95th percentile fine fragrance concentration of 0.011% and a total systemic exposure of 0.0012 mg/kg/day [1]. Precyclemone B reports a 95th percentile concentration of 0.24% and total systemic exposure of 0.0072 mg/kg/day [2]. All safety endpoints for the target compound were cleared using target data, read-across, and/or TTC [1].

Safety assessment Consumer exposure RIFM IFRA

High-Value Application Scenarios for Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- Based on Quantitative Differentiation


Marine-Ozonic Top-Note Accords in Fine Fragrance Where Immediate Impact and Rapid Diffusion Are Paramount

Leveraging its vapor pressure of 0.05032 mm Hg (12–15× higher than Floralozone/Precyclemone B) and substantivity of only 6–8 hours [1], this compound is ideally suited for creating the transient, high-diffusion opening of marine and ozonic fine fragrances. Perfumers can achieve strong initial perception without the risk of the marine note persisting into the dry-down, which is a common challenge with longer-lasting alternatives. Typical use at 0.5–6% of concentrate per IFRA guidelines [2] allows substantial formulation flexibility.

Acidic Home-Care and Industrial Cleaning Products Requiring Superior Fragrance Stability

The compound's 'Very Good' stability rating in acid cleaners — outperforming Floralozone ('Moderate') and Precyclemone B ('Poor') by one and two tiers respectively [3] — makes it the preferred fragrance ingredient for acidic formulations such as toilet bowl cleaners, descaling agents, and bathroom sprays. Procurement teams can reduce qualification overhead by stocking a single marine ingredient that performs across neutral to acidic pH without stability degradation, unlike its in-class competitors.

Multi-Category Functional Product Lines Where a Single Fragrance Ingredient Must Perform Across Diverse Matrices

With 'Very Good' stability in 9 of 10 tested application categories (Fine Fragrance through Candles) , this compound enables fragrance houses and CPG manufacturers to standardize on one marine-ozonic ingredient across shampoos, soaps, fabric conditioners, AP deodorants, liquid and powder detergents, and candles. This eliminates the need for category-specific reformulation that Floralozone (stability drops to Moderate in Powder Detergent and Poor in Bleach) or Precyclemone B (Poor in Acid Cleaner and Bleach) would necessitate [3][4].

Low-Exposure-Burden Fragrance Formulations for Sensitive-Skin or Clean-Label Positioning

With a 95th percentile fine fragrance concentration of 0.011% and total systemic exposure of 0.0012 mg/kg/day — 21.8× and 6× lower, respectively, than Precyclemone B [1][5] — this compound supports brands targeting clean-label, hypoallergenic, or sensitive-skin product claims. The favorable RIFM safety assessment, with all endpoints cleared [5], further strengthens its suitability for products where aggregate fragrance ingredient exposure is carefully managed.

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